N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, and a furan ring, which is a five-membered ring with one oxygen atom . The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazol and furan rings in separate steps, followed by their connection via an amide linkage. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiadiazol ring and a furan ring, both of which are heterocyclic structures. These rings are connected by an amide linkage, which is a common functional group in biochemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the thiadiazol and furan rings, as well as the amide linkage, suggests that it could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiadiazol and furan rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Chemical Reactions and Derivatives
Research on derivatives of thiadiazole and furan, which are structurally related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide, has demonstrated various chemical transformations. For instance, the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases have been studied, showing the formation of corresponding 4-methylsulfanylethynylfuran derivatives and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019). Additionally, transformations involving the cleavage of thiadiazole rings under the action of bases have been observed (Maadadi, Pevzner, & Petrov, 2017).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds from ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate has been documented. These processes lead to the development of compounds with potential biological activities, such as antibacterial and antifungal properties (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Biological Activities
Research has also explored the biological activities of thiadiazole and furan derivatives. For example, studies on 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one revealed nematicidal and antimicrobial activities (Reddy, Rao, Yakub, & Nagaraj, 2010).
Analytical and Spectral Studies
Analytical and spectral studies of furan ring-containing organic ligands have been conducted, which are relevant to understanding the properties of similar compounds like this compound. Such studies contribute to the synthesis and characterization of novel compounds (Patel, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)14-9-8-12(23-14)10-22-13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHHBDPWYUCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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